

# 2-Fluorobiphenyl-4-carboxylic acid properties and characteristics

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## Compound of Interest

Compound Name: 2-Fluorobiphenyl-4-carboxylic acid

Cat. No.: B143661

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An In-Depth Technical Guide to **2-Fluorobiphenyl-4-carboxylic acid**: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of **2-Fluorobiphenyl-4-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, characterization, and critical role as a building block in modern chemistry.

## Core Molecular Profile

**2-Fluorobiphenyl-4-carboxylic acid** (2-FBCA) is a bifunctional organic compound featuring a biphenyl core structure. This structure is distinguished by a fluorine atom at the 2-position and a carboxylic acid group at the 4-position, which define its chemical reactivity and utility.

## Structural and Physicochemical Properties

The arrangement of the fluorinated phenyl ring and the carboxylated phenyl ring dictates the molecule's steric and electronic properties. The fluorine atom introduces polarity and can influence intermolecular interactions, while the carboxylic acid group provides a site for a wide range of chemical transformations.

Property	Value	Source
Molecular Formula	C13H9FO2	
Molecular Weight	216.21 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	218-224 °C	
Boiling Point (Predicted)	369.8 ± 27.0 °C at 760 mmHg	
pKa (Predicted)	3.86 ± 0.10	
Solubility	Soluble in methanol, chloroform, ethyl acetate	

## Synthesis Pathway: The Suzuki Coupling Approach

The most prevalent and efficient method for synthesizing **2-Fluorobiphenyl-4-carboxylic acid** is the palladium-catalyzed Suzuki coupling reaction. This Nobel Prize-winning methodology is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

The core principle involves the cross-coupling of an organoboron compound (a boronic acid) with an organohalide. For 2-FBCA, this translates to the coupling of 2-fluorophenylboronic acid with a halogenated benzoic acid derivative.

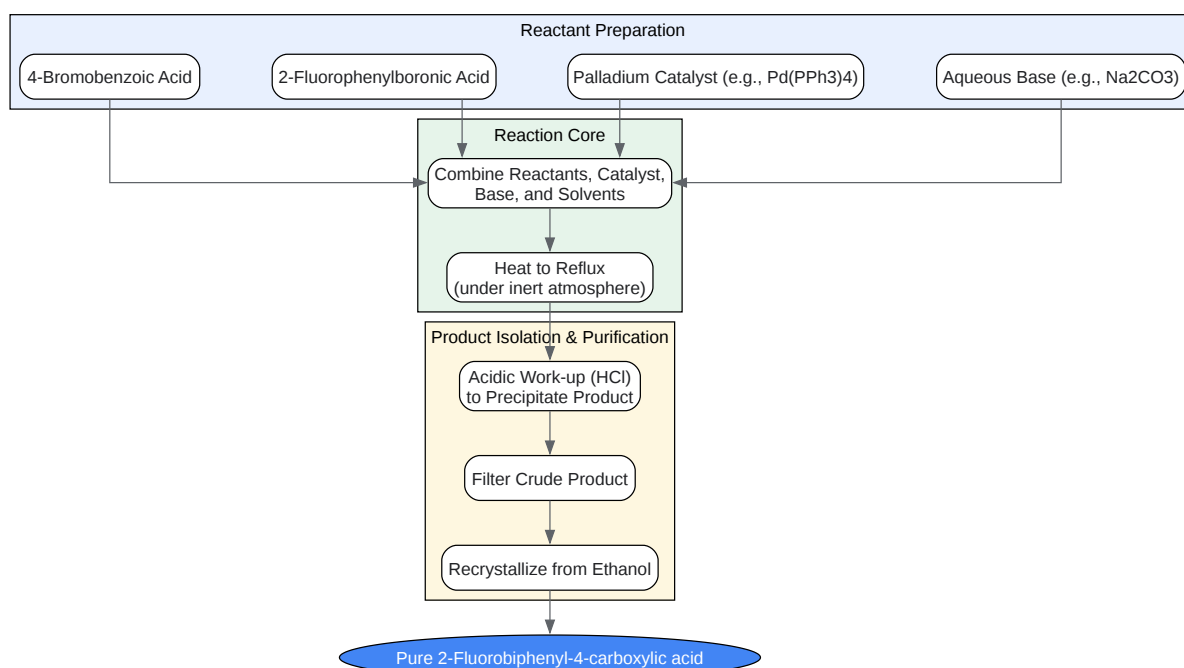
## Step-by-Step Synthesis Protocol

Reaction: 2-Fluorophenylboronic Acid + 4-Bromobenzoic Acid → **2-Fluorobiphenyl-4-carboxylic acid**

- **Reactant Preparation:** In a reaction vessel, dissolve 4-bromobenzoic acid and a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) in a suitable solvent mixture, such as toluene and ethanol.
- **Base Addition:** Add an aqueous solution of a base, typically sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), to the mixture. The base is crucial for the activation of the boronic acid.

- **Boronic Acid Addition:** Introduce 2-fluorophenylboronic acid to the reaction mixture.
- **Reaction Execution:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture and perform an acidic work-up. This involves acidifying the aqueous layer with an acid like HCl to precipitate the carboxylic acid product.
- **Purification:** The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure **2-Fluorobiphenyl-4-carboxylic acid**.

## Synthesis Workflow Diagram



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Caption: Suzuki coupling workflow for 2-FBCA synthesis.

## Analytical Characterization

Confirming the identity and purity of synthesized **2-Fluorobiphenyl-4-carboxylic acid** is critical. A combination of spectroscopic and physical methods is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Will show characteristic aromatic proton signals. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
  - $^{13}\text{C}$  NMR: Will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant ( $^1\text{JCF}$ ).
- Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch from the carboxylic acid group (around  $2500\text{--}3300\text{ cm}^{-1}$ ) and a sharp C=O stretch (around  $1700\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  or protonated molecule  $[\text{M}+\text{H}]^+$  should be observed at  $m/z$  corresponding to its molecular weight (216.21).
- Melting Point Analysis: A sharp melting point range (e.g.,  $218\text{--}222\text{ }^\circ\text{C}$ ) is a strong indicator of high purity.

## Core Applications in Research and Development

The primary utility of **2-Fluorobiphenyl-4-carboxylic acid** lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

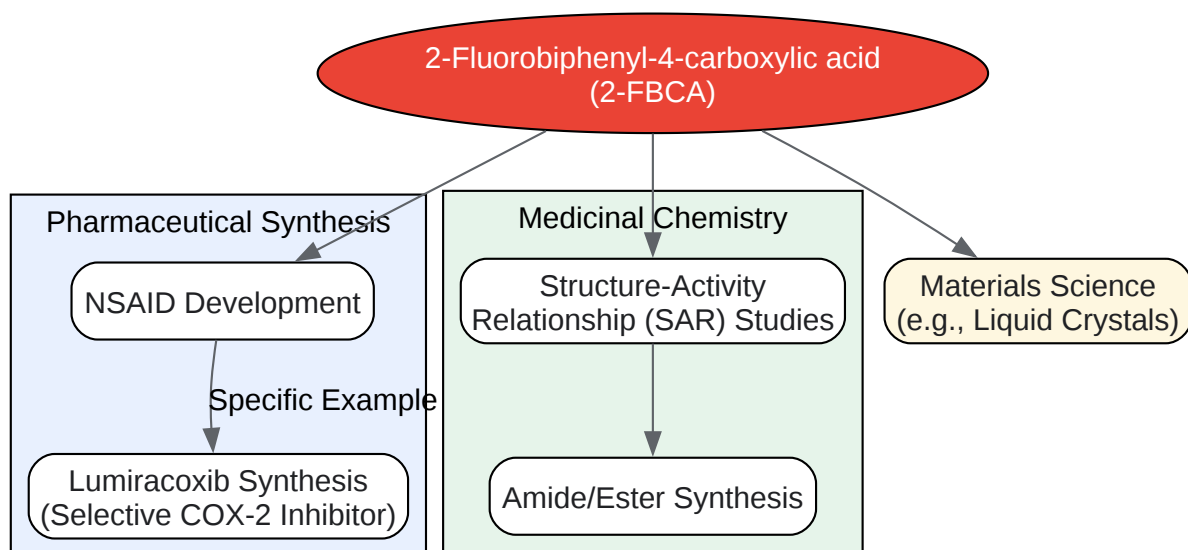
### Precursor to Selective COX-2 Inhibitors

2-FBCA is a well-documented precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). Its most notable application is in the synthesis of Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The biphenyl scaffold is a common motif in this class of drugs, and the specific functionalization of 2-FBCA makes it an ideal starting material.

### Role in Medicinal Chemistry and Drug Discovery

The fluorinated biphenyl motif is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets. The

carboxylic acid group serves as a versatile handle for creating amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.



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Caption: Key application areas for 2-FBCA.

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Fluorobiphenyl-4-carboxylic acid** is essential.

- Hazard Identification:
  - Causes skin irritation (H315).
  - Causes serious eye irritation (H319).
  - May cause respiratory irritation (H335).
- Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.

## References

- 2-Fluoro-4-biphenylcarboxylic acid, PubChem, National Center for Biotechnology Inform
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